Imisopasem manganese

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

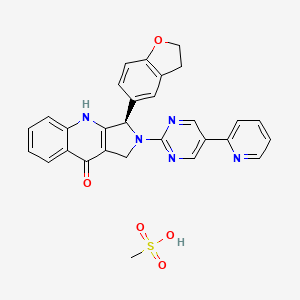

Imisopasem manganese is a synthetic, non-peptidyl mimetic of the human mitochondrial manganese superoxide dismutase. It is known for its potential antioxidant and radioprotective activities. This compound scavenges reactive oxygen species, such as superoxide anions, thereby preventing oxidative damage to macromolecules like DNA .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Imisopasem manganese is synthesized through a series of chemical reactions involving manganese ions and specific ligands. The preparation involves the formation of a complex between manganese ions (Mn2+) and the ligand imisopasem. This complexation reaction is typically carried out under controlled conditions to ensure the stability and efficacy of the final product.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using high-purity reagents and stringent quality control measures. The process includes the purification of the final product to achieve the desired purity levels, typically above 98% .

Analyse Chemischer Reaktionen

Types of Reactions: Imisopasem manganese primarily undergoes redox reactions due to its role as a superoxide dismutase mimetic. It can participate in oxidation-reduction reactions where it alternates between different oxidation states of manganese.

Common Reagents and Conditions: The reactions involving this compound often require specific conditions such as controlled pH, temperature, and the presence of other reactive species like superoxide anions. Common reagents include manganese salts and various ligands that facilitate the formation of the active complex.

Major Products Formed: The primary product formed from the reactions involving this compound is the reduced form of the superoxide anion, which is less reactive and less harmful to biological systems.

Wissenschaftliche Forschungsanwendungen

Imisopasem manganese has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

Wirkmechanismus

Imisopasem manganese exerts its effects by mimicking the activity of manganese superoxide dismutase. Upon administration, it scavenges reactive oxygen species, such as superoxide anions, preventing oxidative damage to macromolecules like DNA. This action reduces lipid peroxidation, prevents apoptosis, and protects against oxygen free radical-induced toxicity in normal tissues .

Vergleich Mit ähnlichen Verbindungen

Imisopasem manganese is unique due to its non-peptidyl structure and high stability compared to other superoxide dismutase mimetics. Similar compounds include:

Avasopasem manganese: Another superoxide dismutase mimetic with similar antioxidant and radioprotective properties.

EUK-108: A salen-manganese complex known for its superoxide dismutase and catalase mimetic activities.

These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.

Eigenschaften

| M40403 is the lead candidate in a unique class of compounds known as superoxide dismutase (SOD) mimetics. These stable, low molecular weight compounds mimic the effect of superoxide dismutase, a naturally occurring enzyme designed to destroy superoxide free radicals present in various diseases associated with pain and inflammation. | |

Molekularformel |

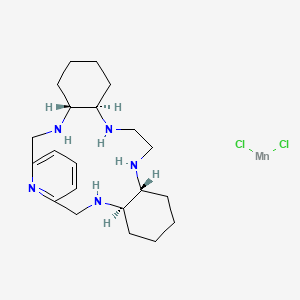

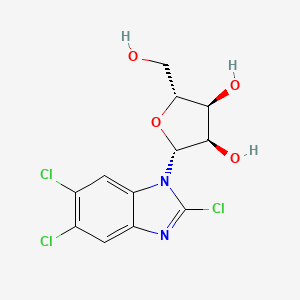

C21H35Cl2MnN5 |

Molekulargewicht |

483.4 g/mol |

IUPAC-Name |

dichloromanganese;(4R,9R,14R,19R)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene |

InChI |

InChI=1S/C21H35N5.2ClH.Mn/c1-3-10-20-18(8-1)22-12-13-23-19-9-2-4-11-21(19)25-15-17-7-5-6-16(26-17)14-24-20;;;/h5-7,18-25H,1-4,8-15H2;2*1H;/q;;;+2/p-2/t18-,19-,20-,21-;;;/m1.../s1 |

InChI-Schlüssel |

WXEMWBBXVXHEPU-XNPJUPKFSA-L |

Isomerische SMILES |

C1CC[C@@H]2[C@@H](C1)NCCN[C@@H]3CCCC[C@H]3NCC4=CC=CC(=N4)CN2.Cl[Mn]Cl |

Kanonische SMILES |

C1CCC2C(C1)NCCNC3CCCCC3NCC4=CC=CC(=N4)CN2.Cl[Mn]Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Prosidol [WHO-DD]](/img/structure/B10826872.png)

![N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-2-[3-(4-chlorophenyl)propyl]-N'-hydroxybutanediamide](/img/structure/B10826880.png)

![dichloromanganese;(4R,9R,14R,19R)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene](/img/structure/B10826929.png)

![(2S,3R,4S,5S,6R)-2-[(2R,4R,5R,6R)-4,5-Dihydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10826930.png)

![tert-butyl N-[2-[7-[3-(4-cyanophenoxy)-2-hydroxypropyl]-9-oxa-3,7-diazabicyclo[3.3.1]nonan-3-yl]ethyl]carbamate](/img/structure/B10826938.png)